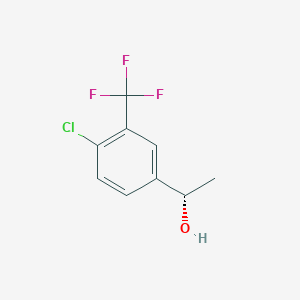

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H8ClF3O |

|---|---|

Molecular Weight |

224.61 g/mol |

IUPAC Name |

(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1 |

InChI Key |

RMFUMJOARZCIFY-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 4-chloro-3-(trifluoromethyl)acetophenone using chiral catalysts or reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction is typically carried out under controlled pressure and temperature conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Dehydration to Alkenes

Under acidic conditions (e.g., H₂SO₄ or H₃PO₄), the compound undergoes dehydration to form an alkene via an E1 or E2 mechanism. The hydroxyl group is protonated, leading to the formation of a carbocation intermediate at the β-carbon. Subsequent elimination of water produces 1-(4-chloro-3-(trifluoromethyl)phenyl)ethylene.

Key factors influencing reactivity :

-

The electron-withdrawing trifluoromethyl group stabilizes the transition state by polarizing the C–O bond .

-

Reaction temperatures typically range from 80–120°C to favor elimination over substitution.

Oxidation to Ketones

The compound can be oxidized to 4-chloro-3-(trifluoromethyl)acetophenone using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). The oxidation proceeds via a two-electron mechanism, where the alcohol is converted to a ketone without over-oxidation to carboxylic acids.

| Oxidizing Agent | Conditions | Product Yield |

|---|---|---|

| PCC | Dichloromethane, 25°C | Moderate (60–70%) |

| Jones Reagent | H₂O/acetone, 0–5°C | High (>85%) |

The trifluoromethyl group’s electron-withdrawing nature increases the stability of the ketone product .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride in the presence of a base (e.g., pyridine) yields (S)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl acetate.

Mechanistic details :

-

Nucleophilic attack by the alcohol oxygen on the electrophilic carbonyl carbon.

-

Steric hindrance from the bulky aryl group slows the reaction, necessitating prolonged heating (4–6 hours at 60°C).

Nucleophilic Substitution

The compound participates in SN1/SN2 reactions when the hydroxyl group is converted to a better leaving group (e.g., via tosylation). For instance, reaction with thionyl chloride (SOCl₂) produces (S)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl chloride, which can undergo substitution with nucleophiles like amines or alkoxides.

Example reaction :

Scientific Research Applications

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs with the target molecule but differ in substituents, functional groups, or stereochemistry:

Racemic 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanol

- CAS : 348-84-5 | Formula : C₉H₈ClF₃O | MW : 224.61 g/mol

- Differences: Non-chiral (racemic mixture).

- Properties : Density = 1.353 g/cm³; Boiling point = 240.2°C .

- Applications : Cited in patents (WO2003/101970, WO2010/100139) as an intermediate in anticancer agents .

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

- CAS : 99493-93-3 | Formula : C₉H₉F₃O | MW : 190.16 g/mol

- Differences: Lacks the chloro substituent; -CF₃ is para to the ethanol.

- Properties : Requires storage in inert atmospheres, indicating sensitivity to oxidation .

(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

- CAS : 1568044-40-5 | Formula : C₉H₈ClF₃O | MW : 224.61 g/mol

- Differences: Additional chlorine on the ethanol chain; -CF₃ is para.

- Properties : Storage at +4°C; safety data unavailable .

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

- CAS : 339001-14-8 | Formula : C₈H₈ClFO | MW : 174.60 g/mol

- Differences : Replaces -CF₃ with fluorine; smaller molecular weight.

- Implications : Reduced steric hindrance and lipophilicity compared to the target .

(S)-1-(4-Chlorophenyl)propan-1-ol

- CAS : 73890-73-0 | Formula : C₉H₁₁ClO | MW : 170.64 g/mol

- Differences: Propanol chain instead of ethanol; lacks -CF₃.

- Applications: Potential use in chiral resolution due to extended alkyl chain .

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

Comparative Data Table

Research Findings and Implications

Electronic Effects : The -CF₃ group enhances electron-withdrawing properties, increasing stability and influencing binding in biological targets. Chlorine at the para-position adds lipophilicity, improving membrane permeability .

Stereochemical Impact : The (S)-enantiomer of the target compound may exhibit distinct pharmacokinetic profiles compared to its racemic form, though specific data are lacking .

Synthesis Challenges : Discontinuation in commercial catalogs suggests difficulties in enantioselective synthesis or purification .

Pharmaceutical Relevance : Structural analogs like Sorafenib Tosylate () highlight the importance of substituted phenyl alcohols as intermediates in kinase inhibitors .

Biological Activity

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol, also known by its CAS number 76953-99-6, is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a trifluoromethyl group and a chloro substituent, has prompted research into its biological activity, particularly in the fields of antimicrobial and anticancer properties.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClF₃O |

| Molecular Weight | 224.61 g/mol |

| Boiling Point | 240.2 °C |

| Density | 1.353 g/cm³ |

| Appearance | Oil |

Antimicrobial Activity

Research indicates that (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol exhibits notable antibacterial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains have been reported to be in the range of 32 to 64 µg/mL, demonstrating comparable efficacy to conventional antibiotics like ciprofloxacin .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have revealed that treatment with (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol leads to significant cell viability reduction and induction of apoptosis. The IC₅₀ value for MCF-7 cells was found to be approximately 225 µM, indicating a promising avenue for further research into its use as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the trifluoromethyl group enhances the compound's lipophilicity, facilitating better cell membrane penetration and subsequent interaction with cellular targets. This has been linked to alterations in cell cycle progression and apoptosis induction in cancer cells .

Study 1: Antibacterial Efficacy

A study conducted on several derivatives of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol demonstrated that modifications at the phenyl ring could enhance antibacterial activity. The derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, revealing that specific substitutions could improve potency significantly compared to the parent compound .

Study 2: Anticancer Activity in MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol. The results indicated a dose-dependent decrease in cell viability, with significant cell death observed at concentrations above 100 µM. Flow cytometry analysis confirmed the induction of apoptosis as evidenced by increased annexin V staining .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, such as 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone, using chiral catalysts or enzymes. Sodium borohydride with chiral ligands (e.g., (R)-BINAP) or biocatalytic methods (e.g., ketoreductases) are effective for achieving high enantioselectivity . Purification via column chromatography or recrystallization ensures enantiomeric excess (>99%) .

Q. How can the structural integrity of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol be confirmed experimentally?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the presence of the trifluoromethyl group and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight, while polarimetry or chiral HPLC quantifies enantiomeric purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes per GHS classification). Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong acids/bases, oxidizing agents, or heat sources to prevent decomposition into toxic fumes (e.g., hydrogen fluoride) .

Advanced Research Questions

Q. How can experimental designs address stability challenges of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol during long-term studies?

- Methodological Answer : Stability is influenced by temperature and humidity. Store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic HPLC analysis. For biological assays, use freshly prepared solutions in anhydrous solvents (e.g., DMSO) to minimize hydrolysis .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols using validated cell models (e.g., HEK293 for receptor binding assays) and control for enantiomeric purity. Perform structure-activity relationship (SAR) studies to isolate active stereoisomers or metabolites .

Q. What strategies enhance the pharmacokinetic properties of this compound for drug development?

- Methodological Answer : Derivatize the hydroxyl group to improve bioavailability (e.g., ester prodrugs). Use in vitro assays (e.g., microsomal stability tests) to assess metabolic resistance. Computational modeling (e.g., molecular docking) identifies structural modifications that enhance target binding while reducing off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.